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molecular formula C11H11BrF2O2 B3030773 Tert-butyl 4-bromo-2,6-difluorobenzoate CAS No. 955887-09-9

Tert-butyl 4-bromo-2,6-difluorobenzoate

Cat. No. B3030773
M. Wt: 293.10
InChI Key: KKTKGKORENKLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233983B2

Procedure details

To a solution of diisopropylamine (17.9 mL, 0.12 mol) in anhydrous THF at −78° C. was added n-BuLi (45.5 mL, 0.11 mol, 2.5 M in hexane) dropwise, over period of 15 min and the resulting solution was stirred at −78° C. for 30 mins. To this was added 1-bromo-3,5-difluoro benzene (20.0 g, 0.10 mol) in THF (30 mL) dropwise and it was stirred for 1 h. Finally, Boc-anhydride (26.0 mL, 0.11 mol) was added to it and the reaction mixture was slowly allowed to come to room temperature over a period of 2 h. After completion of the reaction, it was diluted with water (100 mL) and extraction was carried out using diethyl ether (300×2). The combine organic layers were washed with water (250 mL), brine (250 mL) and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to provide crude VII-5-IV (26 g) as a brown liquid, which was used for next step with out any purification. 1H NMR (DMSO-d6, 400 MHz) δ 1.42 (s, 9H), 7.63 (d, J=8.0 Hz, 2H).
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Boc-anhydride
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li][CH2:9]CCC.[Br:13][C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[C:16]([F:21])[CH:15]=1.[CH2:22]([O:24]CC)C.[OH2:27]>C1COCC1>[Br:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([C:22]([O:24][C:5]([CH3:7])([CH3:9])[CH3:6])=[O:27])=[C:16]([F:21])[CH:15]=1

Inputs

Step One
Name
Quantity
17.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
45.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Boc-anhydride
Quantity
26 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at −78° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
it was stirred for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
to come to room temperature over a period of 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
WASH
Type
WASH
Details
The combine organic layers were washed with water (250 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide crude VII-5-IV (26 g) as a brown liquid, which
CUSTOM
Type
CUSTOM
Details
was used for next step with out any purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC1=CC(=C(C(=O)OC(C)(C)C)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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